烯丙氧基三甲基硅烷

描述

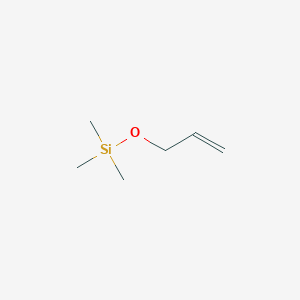

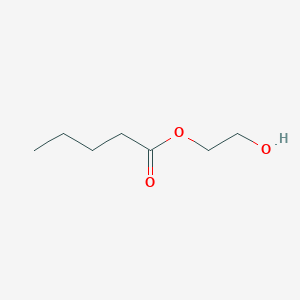

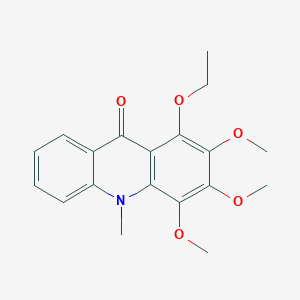

Allyloxytrimethylsilane is a compound that serves as a versatile reagent in organic synthesis. It is characterized by the presence of an allyloxy group attached to a trimethylsilyl moiety. This structure allows it to participate in various chemical reactions, making it a valuable building block for the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of allyloxytrimethylsilane and its derivatives can be achieved through multiple approaches. One method involves the reaction of allyl(isopropoxy)dimethylsilane with s-BuLi to generate a silylallylmetal intermediate, which can then react with carbonyl compounds to produce functionalized vinylsilanes. These vinylsilanes can undergo Pd-catalyzed cross-coupling with aryl/vinyl halides to afford homoallylic alcohols . Another synthesis route is the preparation of dendritic carbosilanes containing allyloxy groups derived from core molecules like 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane and 1,2-bis(triallyloxysilyl)ethane, using allylalcohol/dichloromethylsilane as building blocks .

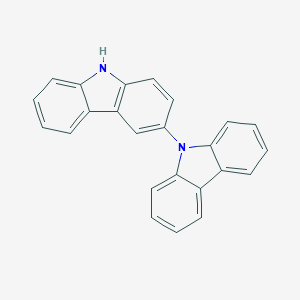

Molecular Structure Analysis

The molecular structure of allyloxytrimethylsilane is characterized by the silicon center bonded to three methyl groups and an allyloxy group. The allyloxy group contains a carbon-carbon double bond, which is a reactive site for various chemical transformations. The trimethylsilyl group serves as a protective group for the allyloxy moiety and can influence the reactivity and stability of the molecule .

Chemical Reactions Analysis

Allyloxytrimethylsilane participates in several chemical reactions. It can undergo cobalt-catalyzed 1,4-hydrovinylation with allylboronic esters to synthesize hydroxy-functionalized 1,4-dienes . In metallocene-catalyzed ethylene copolymerization, it acts as a chain transfer agent, influencing the molecular weight and comonomer content of the copolymers . Additionally, allyloxytrimethylsilane can be added to dihydrosiloxanes to produce protected organoalkylsiloxanes, which can be converted into polymers with dimethylsiloxane and urethane moieties .

Physical and Chemical Properties Analysis

The physical and chemical properties of allyloxytrimethylsilane derivatives are influenced by the presence of the allyloxy and trimethylsilyl groups. The mass spectra of these compounds show that siliconium ions dominate, with fragmentation patterns suggesting interactions between siliconium ions and the carbon-carbon double bond of the allyloxy ligand . The reactivity of allyloxytrimethylsilane allows for regiospecific allylation of aldehydes without the need for a catalyst , and its derivatives can be used for the selective cleavage of allyl ethers, amines, and esters under mild conditions .

科学研究应用

1. 电池性能增强

Allyloxytrimethylsilane(AMSL)已被确定为一种新型电解质添加剂,可提高高压尖晶石正极电池的电化学性能。使用AMSL后,显著改善了放电容量保持率,并稳定了电极/电解质界面,特别是在高温下,从而延长了电池的寿命和性能。该添加剂在正极表面形成了稳定且电阻较小的SEI(固体电解质界面)膜,这对于抑制高压下电解质分解和过渡金属离子溶解尤为关键,尤其是在热应力下(Chen et al., 2016)。

2. 有机合成和环化反应

在有机化学中,烯丙氧基三甲基硅烷在氢氧基化反应和环化过程中发挥作用。该化合物用于以区域和对映选择性方式产生羟基功能化的1,4-二烯。然后,在间接电化学条件下将这些二烯转化为四氢呋喃和吡喃衍生物,涉及硒或碘离子阳离子的生成。该过程展示了烯丙氧基三甲基硅烷在促进复杂有机合成和环化反应中的多功能性(Roese et al., 2015)。

3. 表面涂层和材料改性

烯丙氧基三甲基硅烷参与表面涂层和材料改性应用。该分子参与硫醚烯点击反应,为多样化功能化三烷氧基硅烷提供了简单的途径。这些硅烷对于修改材料和器件的表面性能至关重要。该过程展示了高产率和纯度,展示了该化合物在生产用于各种应用的表面活性功能性三烷氧基硅烷中的实用性(Tucker-Schwartz et al., 2011)。

安全和危害

Allyloxytrimethylsilane is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include keeping the compound away from heat, sparks, open flames, and hot surfaces, and avoiding breathing its dust, fume, gas, mist, vapors, or spray . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

属性

IUPAC Name |

trimethyl(prop-2-enoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OSi/c1-5-6-7-8(2,3)4/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMVKGDEKPPREK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066319 | |

| Record name | Allyloxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyloxytrimethylsilane | |

CAS RN |

18146-00-4 | |

| Record name | Allyl trimethylsilyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18146-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trimethyl(2-propen-1-yloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018146004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethyl(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyloxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyloxytrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

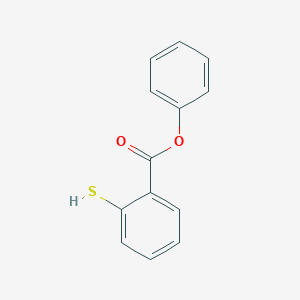

![2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B91490.png)

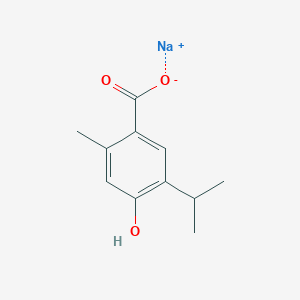

![Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B91492.png)